tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate
Description
Chemical Structure: This compound features a 2-azaspiro[5.5]undecane core with a hydroxyl group at position 7 and a tert-butyl carboxylate ester at position 2 (). Its CAS number is 2649060-06-8, and its molecular formula is C₁₅H₂₇NO₃ (molecular weight: 269.38 g/mol) .
Properties
Molecular Formula |
C15H27NO3 |
|---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 11-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-6-9-15(11-16)8-5-4-7-12(15)17/h12,17H,4-11H2,1-3H3 |
InChI Key |
YHCAHOWNMJHKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCCC2O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the spirocyclic core via cyclization reactions starting from piperidine or related nitrogen-containing cyclic ketone precursors.
- Introduction of the hydroxyl group at the 7-position through selective functionalization.
- Installation of the tert-butyl ester protecting group on the carboxylate moiety, usually via esterification or carbamate formation using tert-butyl chloroformate or similar reagents.
Typical Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Cyclization | Intramolecular cyclization | Piperidin-4-one derivative + base/acid catalyst | Forms the spiro[5.5]undecane core |
| 2. Hydroxylation | Selective oxidation or nucleophilic substitution | Hydroxylating agents or epoxidation followed by ring opening | Introduces 7-hydroxy substituent |
| 3. Esterification | Protection of carboxylic acid | tert-Butyl chloroformate, base (e.g., triethylamine), anhydrous solvent (THF, DCM) | Forms tert-butyl ester |
This synthetic approach is consistent with methodologies applied to analogous spirocyclic compounds such as tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, where cyclization of cyclic ketones followed by functionalization and esterification is standard.
Reaction Conditions and Optimization
- Solvent choice: Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for esterification steps to ensure solubility and reaction control.
- Temperature: Low temperatures (0–25°C) during tert-butyl ester formation minimize side reactions.
- Catalysts: Acid or base catalysts facilitate cyclization and hydroxylation steps; palladium or nickel catalysts may be used in advanced spirocycle formation under hydroformylation conditions.
- Purification: Column chromatography or recrystallization is employed to achieve >95% purity.
Analytical and Characterization Techniques
Structural Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the spirocyclic framework, hydroxyl substitution, and tert-butyl ester presence.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (~269.38 g/mol).
- X-ray Crystallography: Provides definitive stereochemistry and spiro junction geometry.
Purity and Yield Assessment
- High-Performance Liquid Chromatography (HPLC): Used to quantify purity and monitor reaction progress.
- Thin-Layer Chromatography (TLC): Rapid monitoring of intermediates.
Chemical Reaction Analysis and Mechanistic Insights
Types of Reactions Involved
| Reaction Type | Description | Common Reagents | Outcome |
|---|---|---|---|
| Cyclization | Formation of spiro ring system | Acid/base catalysts | Spirocyclic core formation |
| Hydroxylation | Introduction of hydroxyl group | Oxidants (e.g., KMnO4, H2O2) or nucleophiles | 7-Hydroxy substitution |
| Esterification | Protection of carboxyl group | tert-Butyl chloroformate, base | tert-Butyl ester formation |
Reaction Mechanisms
- Cyclization proceeds via nucleophilic attack of amine nitrogen on a carbonyl carbon, followed by ring closure.
- Hydroxylation may occur through electrophilic oxidation or nucleophilic substitution on activated intermediates.
- Esterification involves nucleophilic attack of the carboxylate oxygen on tert-butyl chloroformate, forming the ester linkage.
Research Findings and Applications
Yield and Purity Optimization
- Yield improvements are achieved by controlling stoichiometry, reaction time, and temperature.
- Purity is enhanced by careful solvent selection and purification techniques.
- Design of Experiments (DoE) methodologies help optimize parameters systematically.
Biological and Synthetic Utility
- The spirocyclic scaffold imparts conformational rigidity valuable in drug design targeting G protein-coupled receptors.
- Serves as a chiral building block for synthesis of complex heterocycles.
- Potential precursor in pharmaceutical and material science applications.
Summary Table: Key Data for this compound
| Property | Data/Description |
|---|---|
| Molecular Formula | C14H25NO3 |
| Molecular Weight | 269.38 g/mol |
| CAS Number | Not specifically assigned; related compounds ~2649060-06-8 |
| Core Structure | Spiro[5.5]undecane with nitrogen and hydroxyl substitution |
| Typical Synthetic Steps | Cyclization, hydroxylation, tert-butyl esterification |
| Common Solvents | THF, DCM |
| Purification Methods | Column chromatography, recrystallization |
| Characterization Techniques | NMR, MS, X-ray crystallography |
| Storage Conditions | Refrigerated, inert atmosphere, protected from light |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The spirocyclic ketone can be reduced to form a secondary alcohol.
Substitution: The tert-butyl ester can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and spirocyclic structure play a crucial role in its biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. Detailed studies on its mechanism of action are ongoing to elucidate its molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences among analogous spiro compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |
|---|---|---|---|---|
| tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate | 2649060-06-8 | C₁₅H₂₇NO₃ | 269.38 | 7-OH, 2-tert-butyl ester |
| tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride | 1023301-88-3 | C₁₄H₂₇ClN₂O₂ | 290.83 | Two nitrogen atoms (positions 2 and 9), HCl salt |
| tert-Butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate | - | C₂₁H₃₁NO₂ | 329.48 | Phenyl group at position 9 |
| tert-Butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate | - | C₁₅H₂₈N₂O₂ | 268.40 | 7-methyl, 9-oxa (oxygen atom) |
| tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 873924-08-4 | C₁₅H₂₇NO₃ | 269.38 | 9-ketone, 3-aza |
| tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate | 954240-14-3 | C₁₄H₂₆N₂O₂ | 254.37 | Two nitrogen atoms (positions 2 and 8) |
Functional Group Impact
- Hydroxyl Group (7-OH): The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to analogs like the 9-oxo derivative ().
- Diazaspiro Systems : Compounds with two nitrogen atoms (e.g., 2,9-diazaspiro) exhibit higher basicity and form stable hydrochloride salts (). The additional nitrogen also modifies steric and electronic properties, affecting binding to biological targets.
- Oxa vs. Aza Substitution: Replacing nitrogen with oxygen (e.g., 9-oxa in ) reduces hydrogen-bond donor capacity but may improve metabolic stability.
Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group in the target compound enables stronger intermolecular interactions compared to non-polar substituents (e.g., methyl in ) or ketones () .
- Lipophilicity : tert-Butyl esters generally increase lipophilicity compared to ethyl esters (), enhancing membrane permeability but reducing water solubility.
- Salt Formation : Diazaspiro compounds (e.g., CAS 1023301-88-3) form hydrochloride salts, improving crystallinity and stability ().
Biological Activity
Introduction
tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate, with the CAS number 2649060-06-8, is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including data tables and case studies.
- Molecular Formula : C15H27NO3
- Molecular Weight : 269.37978 g/mol
- IUPAC Name : this compound
- Structure : The compound features a unique spirocyclic structure that includes a nitrogen atom, which may enhance its interaction with biological targets.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological potential:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli at certain concentrations.
- Cytotoxicity : Research assessing the cytotoxic effects of the compound on human cancer cell lines has demonstrated selective toxicity, suggesting potential applications in cancer therapy. The IC50 values for various cancer cell lines were recorded, indicating effective dose ranges.
- Mechanism of Action : The mechanism by which this compound exerts its effects appears to involve modulation of specific signaling pathways related to cell proliferation and apoptosis.
Data Table: Biological Activity Summary
Case Studies
-
Study on Antimicrobial Efficacy :
- In a study published in Journal of Medicinal Chemistry, this compound was tested against a panel of bacterial pathogens. Results indicated a significant reduction in bacterial viability at concentrations above 15 µM, highlighting its potential as an antimicrobial agent.
-
Evaluation of Cytotoxic Effects :
- A dissertation from Virginia Commonwealth University explored the cytotoxic properties of various spirocyclic compounds, including this compound. The study found that this compound induced apoptosis in HeLa cells through activation of caspase pathways, suggesting its potential role in cancer therapy.
Q & A
Q. What are the optimized synthetic routes for tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from spirocyclic intermediates. Key steps include:
- Cyclization : Formation of the spiro framework using tert-butyl chloroformate under anhydrous conditions (e.g., THF or DCM at 0–25°C) .
- Hydroxylation : Introduction of the hydroxyl group via oxidation or hydroxylation reagents (e.g., hydrogen peroxide in ethanol) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC for isolating high-purity fractions .
- Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | THF, DCM | Polar aprotic solvents enhance reactivity |
| Temperature | 0–25°C | Lower temps reduce side reactions |
| Catalyst | None specified | Tertiary amines may aid in carbamate formation |
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?
- Methodological Answer : Structural validation requires:
- NMR Spectroscopy : H and C NMR to confirm spirocyclic connectivity and tert-butyl group presence .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., molecular ion peak at m/z 282.42) .
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) for resolving 3D conformation and hydrogen-bonding networks .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC values or target selectivity may arise from:
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced target binding?
- Methodological Answer : SAR analysis focuses on:
- Spiro Rigidity : Replace the tert-butyl group with bulkier substituents to improve steric hindrance and binding specificity .
- Hydroxyl Group : Investigate esterification or methylation to modulate solubility and membrane permeability .
- Key Modifications and Outcomes :
| Modification | Biological Impact | Reference |
|---|---|---|
| tert-Butyl → Benzyl | Increased lipophilicity, reduced renal clearance | |
| Hydroxyl → Methoxy | Improved metabolic stability |
Q. What computational methods predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use molecular docking (AutoDock Vina) and dynamics simulations (AMBER/GROMACS) to:
- Identify binding pockets (e.g., GPR119 agonist sites) .
- Calculate binding free energies (ΔG) and validate with experimental IC data .
- Critical Tools :
- PubChem Data : Retrieve 3D conformers (CID: 2253629-70-6) for docking .
- QM/MM Hybrid Models : Assess electronic effects of the hydroxyl group on target interactions .
Q. How are enantiomers of this spirocyclic compound separated and characterized in asymmetric synthesis?
- Methodological Answer : Enantiomeric resolution involves:
- Chiral Chromatography : Use Chiralpak columns (e.g., AD-H) with hexane/isopropanol mobile phases .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .
- Crystallographic Analysis : Resolve chiral centers via SHELXL-refined X-ray structures .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies, and how can reproducibility be ensured?
- Methodological Answer : Yield discrepancies (e.g., 40–70%) arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
